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Cycloviolin B

Cat. No.: B1578304
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloviolin B is a macrocyclic peptide belonging to the cyclotide family, a class of ultra-stable proteins isolated from the plant Leonia cymosa (Sacha uba) . These peptides are characterized by a unique head-to-tail cyclic backbone and a conserved cysteine-knot motif (CCK), formed by three disulfide bonds that create a rigid, triple-cyclized structure . This knotted and cyclic architecture confers exceptional stability against thermal, chemical, and enzymatic degradation, making cyclotides like this compound valuable scaffolds in drug design and biotechnological applications . The primary research interest in this compound stems from its potent biological activities. It has demonstrated significant anti-HIV activity, effectively inhibiting the cytopathic effects of HIV-1 infection in cultured human T-lymphoblast (CEM-SS) cells with an EC50 of 130 nM . Its mechanism of action is believed to involve a preference for binding to specific viral capsid structures over eukaryotic cell membranes, potentially disrupting the viral life cycle . As part of the cyclotide family, this compound is also investigated for its broad antimicrobial potential. The general mechanism of cyclotides involves direct interaction with and disruption of microbial membranes; they can bind to phosphatidylethanolamine phospholipids, leading to membrane permeabilization, pore formation, and eventual cell lysis of target pathogens . This makes this compound a compelling candidate for exploring new anti-infective strategies. This product is supplied for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
 B1578304 Cycloviolin B

Properties

bioactivity

Antiviral

sequence

GTACGESCYVLPCFTVGCTCTSSQCFKN

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Cycloviolin B

Primary Amino Acid Sequence Determination

The determination of the primary amino acid sequence of Cycloviolin B involves a series of sophisticated analytical techniques to overcome the challenges posed by its cyclic nature and disulfide-rich core.

Methodologies for Sequence Assignment

The primary structure of this compound and other cyclotides is typically determined using a combination of mass spectrometry and Edman degradation. acs.orgcapes.gov.bracs.orgvulcanchem.comnih.gov

Mass Spectrometry: Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Fast Atom Bombardment (FAB) mass spectrometry are employed to determine the molecular weight of the intact peptide. acs.orgcapes.gov.bracs.orgvulcanchem.comnih.gov This information is crucial for confirming the cyclic nature of the peptide and the presence of three disulfide bridges. acs.orgcapes.gov.bracs.org Tandem mass spectrometry (MS/MS) is also a powerful tool for sequencing, especially when combined with enzymatic digestion to generate smaller, linear fragments. capes.gov.brresearchgate.netnih.gov

Edman Degradation Limitations: Edman degradation, a method for sequencing amino acids from the N-terminus of a peptide, cannot be directly applied to cyclotides like this compound because they lack a free N-terminus due to their circular backbone. nih.govwikipedia.org Furthermore, the process is generally not effective for peptides longer than 30-60 residues and can be hindered by chemical modifications to the N-terminus. wikipedia.orgmtoz-biolabs.comrapidnovor.com

To overcome these limitations, the cyclotide must first be linearized. This is achieved by reducing the disulfide bonds and then cleaving the cyclic backbone enzymatically. nih.govuq.edu.au A commonly used enzyme is endoproteinase Glu-C, as many cyclotides contain a conserved glutamic acid residue. nih.govuq.edu.au Once linearized, Edman degradation can proceed to determine the amino acid sequence. acs.orgnih.govdiva-portal.org

Sequence Homologies and Distinctive Residue Motifs

This compound, while sharing the characteristic cyclotide framework, possesses unique sequence features.

Sequence Homologies: Interestingly, this compound and its related compounds (Cycloviolins A, C, and D) exhibit a higher degree of sequence homology to cyclopsychotride A and circulins A and B, which are found in the Rubiaceae plant family, than to other varv peptides from the Violaceae family, to which Leonia cymosa (the source of Cycloviolins) belongs. acs.orgcapes.gov.bracs.orgvulcanchem.comnih.govnih.gov

Distinctive Residue Motifs: A notable feature of this compound is the presence of a distinctive TSSQ sequence from residues 17-20. nih.gov Unlike many other cyclotides, this compound lacks a proline residue. nih.gov The sequences of the inter-cysteine loops are variable among different cyclotides and contribute to their diverse biological activities. researchgate.net

Disulfide Bond Topology and Cyclic Cystine Knot (CCK) Framework

The defining structural characteristic of this compound and all cyclotides is the cyclic cystine knot (CCK) framework. researchgate.netnih.gov This motif is formed by the interlocking of three disulfide bonds within the cyclic peptide backbone.

Interlocking Disulfide Bonds Arrangement

The CCK motif consists of three disulfide bonds with a specific connectivity of CysI-CysIV, CysII-CysV, and CysIII-CysVI. researchgate.netnih.govxiahepublishing.com In this arrangement, two of the disulfide bonds (CysI-CysIV and CysII-CysV) and the intervening backbone segments form a ring, which is threaded by the third disulfide bond (CysIII-CysVI). uq.edu.auresearchgate.netdiva-portal.orgresearchgate.net This creates a highly compact and knotted core. researchgate.net The segments of the peptide backbone between the cysteine residues are referred to as loops. researchgate.netresearchgate.net

Role of Disulfide Bridges in Structural Integrity and Stability

The disulfide bridges are paramount for the exceptional stability and structural integrity of this compound.

Structural Integrity: The covalent nature of the disulfide bonds, combined with the cyclic backbone, creates a highly constrained and rigid structure. researchgate.netfiveable.meoatext.comcreative-proteomics.com This framework is crucial for maintaining the three-dimensional fold of the peptide. fiveable.me The disruption of these bonds leads to protein misfolding and a loss of biological activity. fiveable.me

Stability: The CCK motif renders cyclotides, including this compound, extremely resistant to thermal degradation, chemical denaturation, and enzymatic digestion. nih.govnih.govxiahepublishing.commdpi.com This stability is largely attributed to the entropic effect of the disulfide bonds, which significantly restricts the conformational freedom of the unfolded state. oatext.comnih.gov The tightly packed cystine knot core further contributes to this remarkable stability. researchgate.net

Three-Dimensional Structural Characterization

The three-dimensional structure of cyclotides like this compound is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy. xiahepublishing.comwindows.net NMR is particularly well-suited for studying cyclotides because their highly constrained and knotted structure ensures they remain ordered in solution. xiahepublishing.comwindows.net X-ray crystallography can also be used to determine the 3D structure. researchgate.net

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structures of cyclotides in a solution state. researchgate.net Due to their highly constrained and knotted structure, cyclotides remain well-ordered in solution, which makes them excellent candidates for NMR analysis. researchgate.net The small size and well-defined structures of these peptides typically produce well-dispersed 2D NMR spectra that are readily assignable. uq.edu.au

The process of structural elucidation for a novel cyclotide involves a multi-step approach. Initially, techniques like mass spectrometry and Edman degradation are used to determine the amino acid sequence. diva-portal.orgacs.org Subsequently, a suite of 2D NMR experiments is employed to define the spatial arrangement of the atoms. These experiments provide critical information on through-bond and through-space correlations between protons, allowing for the complete assignment of the peptide's structure. omicsonline.orglibretexts.org For instance, NMR data is crucial for determining the disulfide bond connectivity (I-IV, II-V, III-VI), which forms the characteristic cystine knot. uq.edu.au

Table 1: Common 2D NMR Techniques for Cyclotide Structure Elucidation

Technique Abbreviation Information Provided
Correlation Spectroscopy COSY Shows correlations between protons that are coupled through chemical bonds, typically over two to three bonds. This helps in identifying adjacent amino acid residues. libretexts.org
Total Correlation Spectroscopy TOCSY Establishes correlations between all protons within a given spin system (i.e., within a single amino acid residue). omicsonline.orgprinceton.edu
Nuclear Overhauser Effect Spectroscopy NOESY Identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are bonded. This is critical for determining the peptide's folding and tertiary structure. libretexts.org

This table summarizes key NMR methods and their roles in determining the complex 3D structure of cyclotides.

Computational Modeling and Conformation Prediction

Computational modeling serves as a powerful complementary tool to experimental methods like NMR for predicting and analyzing the conformation of cyclotides. Homology modeling is a particularly effective approach for this family of peptides due to the high degree of structural conservation within the cyclic cystine knot (CCK) framework. nih.gov

The procedure involves using the known, experimentally determined structure of a related cyclotide (a "template") to build a model of a new cyclotide (the "target"). plos.orgresearchgate.net For instance, the high-resolution structure of a well-characterized bracelet cyclotide like cycloviolacin O1 could serve as a template to model the structure of this compound. nih.gov The process generally includes aligning the target sequence with the template, generating the 3D coordinates based on the template's backbone, and refining the model, particularly in the more variable loop regions. researchgate.net The quality of the final model is then assessed using various stereochemical validation tools. nih.gov Such models have been instrumental in revealing key surface properties, such as the distribution of hydrophobic and charged residues. diva-portal.org

Conformational Stability Attributed to Cyclic Structure and Knot Topology

The exceptional stability of this compound and other cyclotides is a direct result of their unique molecular architecture, the cyclic cystine knot (CCK). acs.org This motif is composed of two key features: a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds. mdpi.comnih.gov

The cyclic backbone means the peptide has no N- or C-termini, which are the typical points of attack for exopeptidases (enzymes that degrade proteins from the ends). researchgate.net This cyclization alone provides a significant degree of resistance to enzymatic degradation. nih.gov

This stability is further enhanced by the cystine knot. In this arrangement, three disulfide bonds form a highly interlocked core (with a I-IV, II-V, III-VI connectivity). plos.org An embedded ring formed by two of the disulfide bonds and their connecting backbone segments is threaded by the third disulfide bond. researchgate.net This knotted topology severely restricts the conformational freedom of the peptide, making it exceptionally stable against thermal, chemical, and enzymatic challenges that would denature or degrade most other peptides of a similar size. researchgate.netdiva-portal.org

Subfamily Classification and Structural Implications

Bracelet versus Möbius Cyclotides and Proline Isomerism

The primary classification of cyclotides divides them into two main subfamilies: Möbius and bracelet. acs.orgresearchgate.net This division is based on the presence or absence of a conserved cis-proline residue in loop 5 of the peptide sequence. nih.govdiva-portal.org

Möbius cyclotides contain a cis-proline in loop 5, which induces a 180° twist in the peptide backbone, resembling a topological Möbius strip. researchgate.netuq.edu.au

Bracelet cyclotides , which include this compound, lack this cis-proline. acs.orgntu.edu.sg Consequently, all their peptide bonds are in the more common trans configuration, resulting in a more planar, circular arrangement. researchgate.net

This compound is classified as a member of the bracelet subfamily. ntu.edu.sg The majority of known cyclotides belong to this subfamily. frontiersin.org

Table 2: Comparison of Bracelet and Möbius Cyclotide Subfamilies

Feature Bracelet Subfamily Möbius Subfamily
Example Compound This compound Kalata B1
Proline in Loop 5 Absent (trans peptide bonds) Present (cis peptide bond)
Backbone Topology Planar, circular arrangement Twisted backbone
Typical Residues in Loop 5 Often contains charged residues (e.g., Lys, Arg) Often contains hydrophobic residues

This table outlines the defining differences between the two major cyclotide subfamilies, with this compound placed in the bracelet category.

Relationship between Backbone Conformation and Functional Attributes

The rigid and exceptionally stable backbone of cyclotides is the foundation of their diverse biological activities. mdpi.comnih.gov This ultrastable scaffold acts as a robust framework for displaying the amino acid side chains in the variable loop regions, which are responsible for mediating specific biological interactions. acs.org

Molecular Surface Properties and Amphipathicity

A defining characteristic of many cyclotides, including those in the bracelet subfamily like this compound, is their amphipathic nature. xiahepublishing.comwindows.net This means their molecular surface displays distinct regions of hydrophobic (water-repelling) and hydrophilic (water-attracting) residues. mdpi.comnih.gov

The knotted core of the cyclotide structure forces many hydrophobic amino acid side chains to be exposed on the molecular surface, which is unusual for most soluble proteins. diva-portal.org This creates hydrophobic patches that are often clustered together, separate from clusters of charged and polar hydrophilic residues. mdpi.com This segregation of properties is a key factor in the primary mechanism of action for many cyclotides, which involves interacting with and disrupting the integrity of cell membranes. acs.orgmdpi.com The amphipathic structure allows the peptide to partition into the lipid bilayer of target cells, leading to membrane permeabilization and ultimately cell death. mdpi.com The specific arrangement and balance of these hydrophobic and hydrophilic surfaces are critical for biological activity. diva-portal.org

Distribution of Hydrophobic and Hydrophilic Residues

The primary structure of this compound, a peptide containing 30 amino acid residues, was determined through methods including mass spectrometry and Edman degradation. acs.orgacs.orgrsc.org An essential aspect of its structure is the spatial arrangement of its hydrophobic and hydrophilic amino acid residues. This distribution is largely dictated by the rigid cystine knot core, which forces many hydrophobic residues to be exposed on the molecular surface rather than being buried in the interior, a common feature among cyclotides. diva-portal.org

The amino acid sequence of this compound reveals a distinct pattern of these residues. rsc.orgdiva-portal.org

PositionAmino AcidClassification
1GlyHydrophilic
2ThrHydrophilic
3AlaHydrophobic
4CysHydrophilic (Cysteine)
5GlyHydrophilic
6GluHydrophilic
7SerHydrophilic
8CysHydrophilic (Cysteine)
9TyrHydrophobic (Aromatic)
10ValHydrophobic
11LeuHydrophobic
12ProHydrophobic
13CysHydrophilic (Cysteine)
14PheHydrophobic (Aromatic)
15ThrHydrophilic
16ValHydrophobic
17GlyHydrophilic
18CysHydrophilic (Cysteine)
19ThrHydrophilic
20CysHydrophilic (Cysteine)
21ThrHydrophilic
22SerHydrophilic
23SerHydrophilic
24GlnHydrophilic
25CysHydrophilic (Cysteine)
26PheHydrophobic (Aromatic)
27LysHydrophilic (Basic)
28AsnHydrophilic
29GlyHydrophilic
30--

Table 1: Amino Acid Sequence and Residue Classification of this compound. The table lists the amino acids in this compound and classifies them as either hydrophobic or hydrophilic. Cysteine residues, which form the crucial disulfide bridges, are noted separately but are polar.

In this compound, hydrophobic residues are interspersed with hydrophilic ones along the sequence. However, the folded three-dimensional structure reveals distinct patches. diva-portal.orgnih.gov The tight cystine knot, formed by disulfide bonds between Cys4-Cys18, Cys8-Cys20, and Cys13-Cys25, creates a rigid framework. nih.gov This framework results in the surface exposure of clusters of both hydrophobic and hydrophilic amino acids. acs.orgnih.gov Compared to other cyclotides, this compound is considered to have a somewhat reduced hydrophobic character. This is partly due to the presence of a Glutamine (Gln) residue at position 24 and the absence of a Proline that is conserved in many other members of its "bracelet" subfamily. uq.edu.au

Significance of Amphipathic Nature for Molecular Interactions

The distinct separation of hydrophobic and hydrophilic areas on the surface of this compound gives the molecule an amphipathic character. acs.orgnih.gov This amphipathicity is a critical feature shared by many cyclotides and is fundamental to their biological activities, which often involve interacting with cellular membranes. acs.orgxiahepublishing.com

The proposed mechanism for many cyclotides involves an initial interaction with the cell membrane, driven by both hydrophobic and electrostatic forces. acs.orgnih.gov The hydrophobic patch on the cyclotide surface is believed to anchor the molecule into the lipid bilayer of the membrane. diva-portal.orgnih.gov Simultaneously, hydrophilic and charged residues, such as the conserved Glutamic acid (Glu) in loop 1 and a basic residue in loop 5 or 6, can interact with the polar head groups of the membrane lipids or with membrane proteins. diva-portal.org This dual interaction facilitates membrane binding and, in many cases, leads to permeabilization or disruption of the membrane, which is a key aspect of their anti-HIV and antimicrobial activities. nih.govacs.orgxiahepublishing.com

Biosynthetic Pathways of Cycloviolin B

Ribosomal Synthesis of Precursor Proteins

Like all proteins, the synthesis of cyclotides, including Cycloviolin B, is a gene-directed process that starts at the ribosome. acs.org The precursor proteins are significantly larger than the mature cyclotides and contain specific signal sequences that direct their subsequent processing and transport. anu.edu.auwindows.net

The genetic foundation for cyclotides lies in specific genes that encode precursor proteins. capes.gov.br These genes, such as the Oak genes in Oldenlandia affinis and the Vok genes in Viola odorata, typically encode a precursor protein that contains an endoplasmic reticulum (ER) signal sequence, an N-terminal pro-domain, and one or more domains corresponding to the mature cyclotide. capes.gov.brnih.gov For instance, in Viola odorata, the gene Vok1 encodes a precursor containing three separate cyclotide domains. nih.govresearchgate.net This multi-domain architecture suggests a "gene-duplication" evolutionary model for the expansion of the cyclotide family.

The elucidation of these gene structures has been made possible through various gene sequencing approaches. wikipedia.org Early studies utilized cDNA libraries and sequencing methods to isolate and characterize the clones encoding cyclotide precursors. capes.gov.br Modern high-throughput techniques like shotgun sequencing and whole-exome sequencing (WES) have greatly accelerated the discovery and analysis of new cyclotide genes from various plant species. wikipedia.orgwikipedia.org These methods involve breaking down the genome or exome into smaller fragments, sequencing them, and then reassembling the sequences to identify the full gene. wikipedia.orgwikipedia.org Transcriptome analysis, which sequences the messenger RNA (mRNA) present in a cell, has also been a powerful tool for discovering new cyclotide sequences and their associated processing enzymes in plants like Viola betonicifolia. diva-portal.org

Table 1: Examples of Cyclotide Precursor Gene Architectures

Gene NameSource OrganismNumber of Cyclotide DomainsKey Features
Oak1 Oldenlandia affinisOneEncodes a single Kalata B1 domain. nih.govresearchgate.net
Vok1 Viola odorataThreeEncodes three distinct cyclotide domains. nih.govresearchgate.net
cliotide genes Clitoria ternateaOneLacks N-terminal pro-peptide and repeat regions. researchgate.net

The biosynthesis of this compound is directed to the secretory pathway, a process initiated by an N-terminal signal peptide on the nascent precursor protein. researchgate.netuq.edu.au This hydrophobic sequence is recognized by the signal-recognition particle (SRP), which then guides the ribosome-protein complex to the ER membrane. khanacademy.org The precursor polypeptide is then translocated into the ER lumen. khanacademy.orgslideshare.net

Once inside the ER, the precursor protein undergoes initial processing. anu.edu.auuq.edu.au The N-terminal signal peptide is typically cleaved off. nih.gov The protein then begins the critical process of folding into its correct three-dimensional structure, a prerequisite for the subsequent formation of the characteristic disulfide bonds of the cyclotide framework. anu.edu.au This folding process is assisted by molecular chaperones and enzymes within the ER. nih.gov

Post-Translational Modifications and Cyclization

The transformation from a linear precursor to a mature, cyclic, and biologically active this compound involves a cascade of post-translational modifications (PTMs). wikipedia.org These modifications are crucial for conferring the exceptional stability and function characteristic of cyclotides. The key PTMs include enzymatic cleavage, head-to-tail cyclization, and the formation of a knotted disulfide bridge network. acs.orgbiointron.com

A pivotal role in cyclotide biosynthesis is played by asparaginyl endopeptidases (AEPs), a class of cysteine proteases. cardiff.ac.ukcardiff.ac.ukrsc.org These enzymes are responsible for both the excision of the mature cyclotide domain from its precursor and the subsequent ligation of its N- and C-termini. anu.edu.aumdpi.com The activity of AEPs is highly specific, targeting the peptide bond C-terminal to a conserved asparagine (or occasionally aspartic acid) residue located at the very end of the cyclotide domain sequence. uq.edu.aunih.gov

Studies have shown that AEPs possess not only protease (bond-cleaving) activity but also ligase (bond-forming) activity. cardiff.ac.ukchemrxiv.org This dual functionality allows a single enzyme to catalyze the entire cleavage-ligation reaction in what is proposed to be a single, coordinated event. nih.gov The suppression of AEP activity in plants has been shown to reduce the production of cyclic cyclotides and lead to the accumulation of their linear precursors, confirming the essential role of these enzymes in the cyclization process. nih.gov

The head-to-tail cyclization of the cyclotide backbone is a transpeptidation reaction mediated by AEPs. rsc.orgmdpi.com The proposed mechanism involves the AEP cleaving the peptide bond after the conserved C-terminal asparagine residue of the cyclotide domain. This cleavage results in the formation of a transient acyl-enzyme intermediate. mdpi.com

Instead of being resolved by hydrolysis (the typical outcome of protease activity), this intermediate is attacked by the α-amino group of the N-terminal residue of the same cyclotide domain. mdpi.com This nucleophilic attack results in the formation of a new peptide bond, effectively joining the N- and C-termini and releasing the mature, cyclic peptide. mdpi.comchemrxiv.org This proximity-driven S-N acyl shift is highly efficient and is a key step in forming the circular backbone that defines all cyclotides. ntu.edu.sg The presence of a conserved asparagine or aspartic acid at the C-terminal processing site is crucial for this cyclization mechanism to occur. nih.govscilit.com

The exceptional stability of this compound and other cyclotides is largely due to their cyclic cystine knot (CCK) motif, which consists of three interlocking disulfide bonds. acs.org The formation of these specific bonds is a critical post-translational modification that occurs in the ER and is catalyzed by protein disulfide isomerases (PDIs). anu.edu.audiva-portal.orgnih.gov

PDIs are enzymes that facilitate the correct pairing of cysteine residues through oxidative folding. nih.gov They can catalyze both the formation (oxidation) and the rearrangement (isomerization) of disulfide bonds, ensuring that the correct, thermodynamically stable cystine knot (I-IV, II-V, III-VI) is formed. diva-portal.orgnih.gov In Oldenlandia affinis, a specific PDI, OaPDI, has been shown to co-express with the cyclotide precursor protein and to significantly enhance the correct oxidative folding of the cyclotide in vitro. nih.gov This enzymatic assistance is crucial for efficiently navigating the complex folding landscape to achieve the native, knotted structure. The formation of the disulfide bonds is thought to precede the final cyclization step, with the correctly folded, disulfide-bonded linear precursor being the substrate for the AEP enzyme. windows.netxiahepublishing.com

Table 2: Key Enzymes in this compound Biosynthesis

Enzyme ClassSpecific Enzyme ExampleLocationFunction
Asparaginyl Endopeptidase (AEP) OaAEP1VacuoleCatalyzes cleavage of the precursor protein and ligation (cyclization) of the mature cyclotide domain. cardiff.ac.uknih.gov
Protein Disulfide Isomerase (PDI) OaPDIEndoplasmic ReticulumCatalyzes the formation and isomerization of disulfide bonds, leading to the correct cystine knot structure. diva-portal.orgnih.gov

Importance of Conserved Sequences in Biosynthesis

Conserved amino acid sequences within the precursor protein are critical for the correct processing and backbone cyclization of cyclotides like this compound. These sequences act as recognition sites for the enzymes that catalyze the excision and ligation of the peptide.

This compound is synthesized from a larger precursor protein that contains several distinct domains: an endoplasmic reticulum (ER) signal sequence, an N-terminal prodomain (NTPP), the mature cyclotide domain, and a C-terminal prodomain (CTPP). xiahepublishing.comwindows.net The N-terminal and C-terminal prodomains that flank the mature cyclotide sequence are not merely byproducts of processing but play essential roles.

The N-terminal prodomain, particularly a region known as the N-terminal repeat (NTR), is implicated in targeting the precursor protein to the vacuole, where the final processing steps are thought to occur. pnas.orgnih.govresearchgate.net While the prodomains themselves show variability in sequence and length, certain residues within them are highly conserved, suggesting their importance in the biosynthetic machinery. pnas.orgacs.org The C-terminal prodomain is typically a short hydrophobic region. nih.gov Maturation involves the enzymatic removal of the ER signal sequence and the N- and C-terminal prodomains, followed by a transpeptidation reaction that joins the ends of the mature cyclotide domain. researchgate.net

Specific repeat sequences flanking the mature cyclotide domain are crucial for the cyclization process. These are often referred to as the N-terminal repeat (NTR) and C-terminal repeat (CTR). xiahepublishing.comwindows.net These sequences are recognized by the processing enzymes that excise the mature peptide. pnas.org

A key enzyme in this process is asparaginyl endopeptidase (AEP), which is believed to catalyze the cleavage and subsequent ligation (cyclization) of the peptide backbone. xiahepublishing.comacs.org The functionality of AEP is highly dependent on specific recognition sequences. A critical and highly conserved residue for this process is an Asparagine (Asn) or occasionally an Aspartic acid (Asp) located at the C-terminus of the mature cyclotide domain. nih.govuq.edu.aumdpi.com This residue is essential for AEP-mediated cyclization; its mutation can abolish the production of the cyclic peptide. xiahepublishing.commdpi.com

Furthermore, studies on various cyclotide precursors have highlighted other conserved motifs. For instance, a Gly-Leu-Pro sequence has been identified as a highly conserved flanking sequence in the precursors of kalata cyclotides, suggesting it is a key site for processing. pnas.org Similarly, the first residue of the mature cyclotide domain is often a conserved Glycine (B1666218) (Gly), which is crucial for efficient cyclization. nih.gov The discovery of naturally occurring linear or "acyclotide" versions of cyclotides, which often have mutations in these conserved C-terminal regions or lack the necessary Asn/Asp residue, further underscores the critical role of these sequences in achieving cyclization. xiahepublishing.comfrontiersin.org

Conserved Sequence/ResidueLocationPostulated Role in Biosynthesis
N-terminal Repeat (NTR)Flanking the N-terminus of the mature cyclotide domainVacuolar targeting; Potential role in folding and cyclization pnas.orgresearchgate.net
C-terminal Repeat (CTR)Flanking the C-terminus of the mature cyclotide domainRecognition site for processing enzymes xiahepublishing.comwindows.net
Asparagine/Aspartic Acid (Asn/Asp)C-terminal end of the mature cyclotide domainEssential for cleavage and cyclization by Asparaginyl Endopeptidase (AEP) xiahepublishing.comuq.edu.aumdpi.com
Glycine (Gly)N-terminal end of the mature cyclotide domainImportant for efficient cyclization nih.govacs.org
Gly-Leu-ProFlanking both sides of some cyclotide domains (e.g., kalata)Homologous site for cleavage and ligation pnas.org

Transcriptomics and Bioinformatics in Elucidating Biosynthetic Pathways

The study of cyclotide biosynthesis, including that of this compound, has been significantly advanced by the application of transcriptomics and bioinformatics. acs.orgdiva-portal.org These approaches have allowed researchers to move beyond traditional peptide isolation and sequencing to understanding the genetic basis and regulatory networks of cyclotide production. rsc.orgtandfonline.com

Transcriptomics, particularly through high-throughput RNA sequencing (RNA-Seq), enables the comprehensive analysis of gene expression in cyclotide-producing plants like those in the Viola genus. diva-portal.orgfrontiersin.org By sequencing the complete set of RNA transcripts in various plant tissues (leaves, roots, seeds), scientists can identify the genes that code for cyclotide precursor proteins. diva-portal.orgresearchgate.net This has led to the discovery of a vast number of novel cyclotide sequences and their precursor structures directly from genetic information. acs.orgfrontiersin.org For example, a combined transcriptomic and proteomic study of Viola tricolor led to the discovery of 164 different cyclotides, revealing an immense diversity within a single species. acs.org

Bioinformatics tools are indispensable for making sense of the massive datasets generated by transcriptomics. researchgate.net Key applications in cyclotide research include:

De novo assembly: Assembling short RNA sequences into full-length transcripts to reconstruct the cyclotide precursor genes. diva-portal.orgresearchgate.net

Gene Annotation: Identifying the different domains within the precursor protein, such as the signal peptide, prodomains, and the mature cyclotide domain. acs.org

Homology Searching: Comparing newly identified sequences against databases like CyBase to find related cyclotides and predict their structural subfamilies (e.g., Möbius or bracelet). rsc.orgfrontiersin.org

Phylogenetic Analysis: Studying the evolutionary relationships between cyclotide genes from different species and families, which has revealed that cyclotides likely arose through convergent evolution. rsc.orgcabidigitallibrary.org

Identification of Processing Enzymes: Transcriptome data can be mined to identify candidate genes for the enzymes involved in biosynthesis, such as asparaginyl endopeptidases (AEPs) and protein disulfide isomerases (PDIs), by looking for genes that are co-expressed with cyclotide precursors. diva-portal.orgresearchgate.net

Chemical Synthesis and Analog Design of Cycloviolin B

Strategies for Total Synthesis of Cyclotides (General Principles)

The total chemical synthesis of cyclotides is a multi-step process that has been refined over two decades. uq.edu.auuq.edu.au It generally involves the assembly of a linear peptide precursor, its head-to-tail cyclization, and finally, the oxidative folding to form the three-dimensional cystine knot structure. sciengine.comresearchgate.net Chemical synthesis has been the primary method for producing cyclotides and their analogs for structure-activity relationship (SAR) studies. uq.edu.auresearchgate.net

Two main strategies, employing either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups, have been developed for the synthesis. uq.edu.au The general workflow includes:

Solid-phase assembly of the linear peptide precursor. uq.edu.au

Cleavage of the peptide from the solid support. uq.edu.au

Cyclization of the peptide backbone in solution. uq.edu.au

Formation of the three conserved disulfide bonds to achieve the correct fold. uq.edu.ausciengine.com

StrategyKey FeaturesTypical Application
Boc-SPPS Utilizes Boc for N-terminal protection and strong acids (e.g., HF) for cleavage. Often used to generate a C-terminal thioester directly.Early cyclotide synthesis, generation of precursors for Native Chemical Ligation.
Fmoc-SPPS Uses Fmoc for N-terminal protection and milder base-labile deprotection conditions. Requires post-cleavage modification to form the thioester. nih.govmdpi.comAutomated synthesis, synthesis of a wide range of cyclotides including bracelet family members like cycloviolacin O2. nih.govresearchgate.net
Enzymatic Cyclization Employs enzymes like trypsin, butelase, or asparaginyl endopeptidases (AEPs) to catalyze the final ring-closing step. uq.edu.aunih.govSynthesis of specific cyclotide subfamilies (e.g., trypsin inhibitors) or mimicking natural biosynthetic pathways. uq.edu.au

Solid-Phase Peptide Synthesis (SPPS) is the foundational technique for assembling the linear amino acid sequence of cyclotides. uq.edu.aunih.gov This method involves covalently attaching the first amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids. mdpi.com

The Fmoc-SPPS strategy is widely used due to its milder reaction conditions compared to the Boc method. mdpi.com For the synthesis of bracelet cyclotides, such as cycloviolacin O2 (a close relative of Cycloviolin B), the linear peptide precursor is typically assembled on a 2-chlorotrityl chloride (2-CTC) resin. mdpi.comresearchgate.net This acid-labile resin allows the protected peptide to be cleaved while keeping its side-chain protecting groups intact, which is crucial for subsequent solution-phase manipulations. nih.gov Microwave-assisted Fmoc-SPPS has also been developed to accelerate the synthesis process, enabling the rapid production of various cyclotides, including members of the bracelet family. researchgate.net

The most prevalent and robust method for achieving the head-to-tail cyclization of the peptide backbone is Native Chemical Ligation (NCL). acs.orguq.edu.aunih.gov This technique involves the reaction between a linear peptide precursor designed with an N-terminal cysteine residue and a C-terminal thioester. acs.orgresearchgate.net The reaction proceeds through a chemoselective transthioesterification, followed by a spontaneous S-to-N acyl shift that results in the formation of a native peptide bond at the ligation site, thus closing the ring. mdpi.com

Since cyclotides naturally contain six cysteine residues, any of these can potentially be used as the N-terminal residue for the NCL reaction, offering significant flexibility in the synthetic design. acs.orguq.edu.au The linear thioester precursor can be cyclized first under reducing conditions, followed by oxidative folding, or both cyclization and folding can be performed efficiently in a "one-pot" reaction. researchgate.netresearchgate.net

Besides NCL, other cyclization methods have been explored. These include:

Enzymatic Ligation: Certain proteases can be used in reverse to catalyze peptide bond formation. Trypsin has been successfully used for the cyclization of trypsin-inhibitor subfamily cyclotides. uq.edu.au More recently, enzymes like butelase and asparaginyl endopeptidases (AEPs), which are involved in the natural biosynthesis of cyclotides, have been harnessed for in vitro cyclization. nih.govxiahepublishing.com

Direct Amide Bond Formation: This approach involves activating the C-terminal carboxylic acid of a fully protected linear peptide and reacting it with the N-terminal amine. uq.edu.au However, this method carries a higher risk of epimerization at the C-terminal residue and is often limited to cyclization at a glycine (B1666218) residue to avoid this side reaction. uq.edu.au

Semi-Synthesis and Directed Evolution Approaches

Semi-synthesis combines the isolation of natural products with chemical modification to create novel analogs. This approach can be advantageous when a particular natural product is abundant but difficult to produce by total synthesis. For cyclotides, a precursor could be isolated from a plant source and then modified or cyclized in the lab. For instance, bioengineering techniques can be combined with semi-synthesis to optimize the properties of complex natural products. nih.gov

Directed evolution is another powerful strategy for generating novel cyclotides. mdpi.com This involves creating large libraries of cyclotide variants through mutagenesis and selecting for molecules with desired properties. The exceptional stability of the cyclotide scaffold makes it highly tolerant to mutations and sequence insertions, rendering it an ideal framework for molecular evolution techniques. mdpi.com While specific applications to this compound are not detailed in the literature, the principles have been successfully applied to other cyclotides to generate new biological activities. mdpi.com

Design and Synthesis of this compound Analogues and Derivatives

The inherent stability and tolerance for sequence modification make the cyclotide framework an excellent scaffold for designing peptide-based drugs. uq.edu.auresearchgate.net By synthesizing analogues of this compound, researchers can systematically probe how specific residues and loops contribute to its biological activity.

The design of analogs is often guided by the physicochemical properties of the loops. For example, studies on the anti-HIV activity of various cyclotides have shown a correlation between the hydrophobicity of certain loop regions and inhibitory activity. nih.gov Similarly, the presence and position of charged residues can significantly impact activity, likely by modulating interactions with cell membranes. nih.gov These principles can be directly applied to the rational design of this compound analogs to optimize a desired biological effect.

The six loops connecting the cysteine residues of the cyclotide scaffold are highly variable in nature and tolerant to amino acid substitutions. nih.govuq.edu.au This allows for two main strategies in analog design: single or multiple residue substitutions and "grafting," where an entire loop is replaced with a known bioactive peptide sequence. uq.edu.auresearchgate.net

Studies on various cyclotides have identified which loops and residues are most amenable to modification. For example, in the trypsin inhibitor cyclotide MCoTI-II, loop 1 is highly tolerant to substitutions. uq.edu.au For bracelet cyclotides, which includes this compound, loops 5 and 6 are often involved in membrane interactions, making them key targets for modification to alter activities like anti-HIV or antimicrobial effects. nih.gov

The table below presents examples of residue substitutions in cyclotide analogs from the literature, illustrating the types of modifications that could be applied to this compound to probe and enhance its biological functions.

Parent CyclotideModification TypeSpecific ChangeObserved Effect on ActivityReference
Kalata B1Loop 1 SubstitutionGrafting of an epitope from MOG proteinDesigned to create drugs for multiple sclerosis researchgate.net
MCoTI-IILoop 1 & 6 SubstitutionReplacement with various residues (Alanine/Lysine scans)Explored structure and function uq.edu.au
Kalata B1Backbone ModificationLinearization of the peptide backboneLoss of anti-HIV activity, indicating the cyclic structure is essential nih.gov
MCoTI-IILoop 6 SubstitutionReplacement of P4-P1 residuesAltered trypsin inhibitory mechanism uq.edu.au

These examples demonstrate the versatility of the cyclotide scaffold and provide a roadmap for the synthetic modification of this compound to develop novel therapeutic agents. uq.edu.auuq.edu.auresearchgate.netnih.gov

Grafting Bioactive Epitopes onto the this compound Scaffold

The practice of "grafting" involves inserting a known bioactive peptide sequence, or epitope, into one of the backbone loops of a stable scaffold molecule. nih.govresearchgate.net The objective is to confer the biological activity of the epitope onto the scaffold, while the scaffold itself provides structural stability, protecting the grafted epitope from proteolytic degradation and improving its pharmacokinetic properties. nih.govuq.edu.au

The cyclotide framework is considered an excellent candidate for epitope grafting. xiahepublishing.comresearchgate.net Its inherent stability and tolerance for amino acid substitutions in its loop regions, without significantly altering the core structure, are crucial advantages for biotechnological applications. xiahepublishing.comnih.gov This strategy has been explored in other cyclotides to create novel therapeutic agents. For instance, a well-documented example involves grafting an antagonist for the vascular endothelial growth factor receptor onto the kalata B1 cyclotide scaffold to inhibit the proliferation of cancer cells. xiahepublishing.comwindows.net Such modifications aim to combine the desired pharmacological activity of a peptide with the stability and cell-penetrating capabilities of the cyclotide. nih.govwindows.net

While this compound possesses the requisite structural features of the bracelet cyclotide family, making it a theoretically suitable scaffold for such engineering, specific examples of bioactive epitopes being successfully grafted onto the this compound framework are not extensively detailed in the available scientific literature. The potential exists, but published research has predominantly focused on other cyclotides for these proof-of-concept studies. xiahepublishing.comresearchgate.netwindows.net

Acyclic and Linearized this compound Derivatives and Their Conformational Impact

Understanding the role of the cyclic backbone in the structure and function of cyclotides is a fundamental aspect of their chemical biology. To investigate this, scientists synthesize acyclic or linearized versions of these peptides. nih.gov The process typically involves solid-phase peptide synthesis of the linear amino acid sequence, followed by the formation of the three crucial disulfide bonds, but omitting the final head-to-tail cyclization step. uq.edu.au

Studies on other cyclotides, such as kalata B1, have provided significant insights into the conformational and functional impact of linearization. nih.gov A comprehensive series of acyclic derivatives of kalata B1 were generated to evaluate the effect of opening the macrocyclic ring. nih.gov Research showed that while some linearized derivatives (permutants) retained a native-like fold, they consistently lost the biological activities associated with the parent molecule, such as hemolytic and anti-HIV activity. nih.gov This loss of function, despite maintaining a similar three-dimensional structure, underscores the critical importance of the cyclic backbone for maintaining the precise conformation required for bioactivity. nih.govnih.gov The rigidity conferred by the cyclization is believed to be essential for the molecule's ability to effectively interact with biological membranes and other molecular targets. nih.gov

In the context of this compound, while it is known to possess anti-HIV activity in its natural cyclic form, specific studies detailing the chemical synthesis of its acyclic or linearized derivatives and the resulting conformational impact are not present in the reviewed literature. rsc.orgnih.gov Therefore, while it can be inferred from research on related cyclotides that a linearized version of this compound would likely exhibit reduced or abolished bioactivity, direct experimental evidence and conformational analysis for such an analog have not been documented.

Molecular and Cellular Mechanisms of Action of Cycloviolin B

Membrane Interaction and Permeabilization Mechanisms

The interaction of Cycloviolin B and related cyclotides with biological membranes is a multifaceted process that initiates with binding to the membrane surface, followed by insertion into the lipid bilayer, and culminates in the loss of membrane integrity. researchgate.net This cascade of events is highly dependent on the specific lipid composition of the target membrane.

A conserved feature of the interaction between cyclotides and cell membranes is their specific binding to phospholipids (B1166683) containing phosphatidylethanolamine (B1630911) (PE) headgroups. nih.govnih.gov This interaction is a critical first step for their membrane-disrupting activities. Studies have shown that the biological potency of various cyclotides, including their hemolytic and cytotoxic effects, broadly correlates with their ability to target and disrupt membranes rich in PE. nih.gov In model membrane systems, cyclotides show a marked preference for and ability to permeabilize vesicles containing PE, while being largely inactive against vesicles lacking this specific phospholipid. nih.gov

The binding to PE-containing membranes is not merely an electrostatic interaction but a specific recognition event. For instance, the cyclotide cycloviolacin O2 has been shown to preferentially extract PE-lipids from a mixed lipid membrane. nih.gov This specific affinity for PE suggests that cyclotides can be categorized as a distinct family of lipid-binding proteins. nih.gov This targeted binding is believed to concentrate the cyclotide molecules at the membrane surface, facilitating the subsequent steps of membrane disruption. nih.gov

Table 1: Influence of Phosphatidylethanolamine (PE) on Cyclotide Activity
Cyclotide PropertyObservation in PE-Containing MembranesObservation in PE-Deficient MembranesReference
Membrane Binding AffinityHighLow / Negligible nih.govnih.gov
Membrane PermeabilizationEffectiveIneffective nih.gov
Biological Potency (e.g., toxicity)Correlates with binding affinitySignificantly reduced nih.gov
Lipid ExtractionPreferential extraction of PE-lipidsNot observed nih.gov

Following the initial binding to the membrane surface, it is proposed that cyclotide monomers diffuse laterally and self-associate to form multimeric complexes that disrupt the membrane architecture. researchgate.net A widely accepted model, based on studies of the prototypic cyclotide Kalata B1, suggests a mechanism of pore formation. researchgate.net

The proposed steps for this model are:

Initial Binding: Monomers in solution first make contact with the membrane surface, an interaction driven by the affinity for specific lipids like PE and hydrophobic interactions. researchgate.net

Oligomerization: The membrane-bound monomers then aggregate to form multimeric structures, potentially tetramers or octamers. researchgate.net

Pore Formation: This oligomeric complex then inserts into the lipid bilayer, leading to the formation of a transmembrane pore or a pore-like defect. This compromises the membrane's barrier function, allowing for the leakage of ions and other cellular components, ultimately leading to cell death. researchgate.net

This model suggests that the biological activity of cyclotides is directly linked to their ability to self-assemble within the membrane environment to create these disruptive structures. researchgate.net

The efficacy of membrane disruption by cyclotides is highly sensitive to several factors, primarily the lipid composition of the target membrane and the physicochemical properties of the peptide itself.

Lipid Composition : The presence of specific lipids is a key determinant of cyclotide activity. As established, phosphatidylethanolamine is a primary target. nih.govnih.gov Additionally, the presence of anionic lipids can significantly influence cyclotide-membrane interactions. For example, cycloviolacin O2 displays potent disruptive activity and selectivity towards membranes containing anionic phospholipids. nih.gov The sterol content of a membrane also plays a crucial role in its stability and resistance to pore formation. uni-saarland.debiorxiv.org Biological membranes with high sterol content, like the plasma membrane, are generally more resistant to disruption. uni-saarland.debiorxiv.org

Hydrophobicity : The hydrophobic nature of cyclotides is essential for their insertion into the nonpolar core of the lipid bilayer. nih.gov The distribution of hydrophobic and hydrophilic residues on the peptide's surface creates patches that facilitate membrane interaction and insertion. The stability of the transmembrane state of peptide helices is influenced by the hydrophobicity of the peptide sequence and the surrounding lipid environment. nih.gov

Table 2: Factors Modulating Cyclotide-Induced Membrane Disruption
FactorInfluence on Membrane DisruptionMechanismReference
Phosphatidylethanolamine (PE) ContentEnhances disruptionServes as a specific binding target, concentrating the peptide on the membrane surface. nih.govnih.gov
Anionic Lipid ContentCan enhance disruptionElectrostatic interactions can stabilize the transmembrane configuration of the peptide. nih.govstonybrook.edu
Sterol (e.g., Cholesterol) ContentGenerally reduces disruptionIncreases membrane rigidity and mechanical stability, raising the energy barrier for pore formation. nih.govuni-saarland.de
Peptide HydrophobicityEssential for disruptionDrives the insertion of the peptide into the hydrophobic core of the lipid bilayer. nih.gov

Protein-Protein Interactions

While the primary mechanism of action for cyclotides like this compound is centered on membrane disruption, the possibility of interactions with intracellular proteins remains an area of ongoing research.

The principal molecular target identified for this compound and related cyclotides is the cell membrane itself, specifically the lipid components within it. nih.govnih.gov Their mechanism is often described as a direct lytic effect on the lipid bilayer. researchgate.net To date, specific, high-affinity intracellular protein binding partners for this compound have not been extensively documented in the scientific literature. The broad-spectrum cytotoxicity observed for many cyclotides is consistent with a generalized mechanism of membrane permeabilization rather than interaction with a specific protein target that would vary between cell types. nih.gov The challenge in identifying such targets is compounded by the fact that protein-protein interactions often involve large, flat surfaces, making them difficult to modulate with peptide-based molecules. lifechemicals.com

There is currently no direct evidence in the available scientific literature to suggest that this compound or other related cyclotides directly activate the p53 tumor suppressor pathway. The p53 pathway is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress. mdpi.com While some therapeutic agents target this pathway, the established mechanism for cyclotides does not involve such a direct modulation.

It is important to distinguish the plant-derived cyclotide "this compound" from the human protein "Cyclophilin B". Research literature indicates that Cyclophilin B can regulate the expression of mutant p53 in certain cancer cells, thereby influencing cell survival signals. nih.govnih.gov However, Cyclophilin B is an entirely separate entity from the cyclotide this compound and their mechanisms are unrelated. Therefore, any modulation of the p53 pathway is attributed to the human protein Cyclophilin B, not the plant peptide this compound.

Computational Approaches for Interaction Prediction and Binding Affinity (e.g., Molecular Docking)

Computational methods are pivotal in elucidating the potential interactions between cyclotides like this compound and their biological targets. Molecular docking, a primary computational tool, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov This technique is instrumental in screening large libraries of molecules based on their binding free energies and proposing structural hypotheses for their inhibitory mechanisms. mdpi.com For cyclotides, docking studies can reveal strong binding affinities towards target proteins, such as those involved in cancer progression, by calculating binding energies. mdpi.com For instance, a study on the cyclic octapeptide cyclosaplin demonstrated binding affinities of over 5 kcal/mol for various cancer-related proteins. mdpi.com

Following docking, molecular dynamics (MD) simulations provide deeper insights into the structural and dynamic properties of cyclotide-target complexes at an atomic level. nih.gov MD simulations can assess the stability of predicted binding modes and characterize the non-bonded interactions, such as van der Waals forces and hydrogen bonds, that stabilize the protein-ligand complex. nih.gov These simulations have been crucial in defining how cyclotides interact with cell membranes, a key aspect of their biological activity. researchgate.net All-atom MD simulations have shown, for example, that the cyclotide kalata B1 can selectively bind to membranes containing phosphatidylethanolamine (PE) phospholipids, a process initiated by ionic interactions and stabilized by a network of hydrogen bonds and other noncovalent interactions. nih.gov Such computational approaches are essential for understanding the molecular basis of a cyclotide's bioactivity and for the rational design of new therapeutic agents. nih.govcolumbia.edu

Table 1: Overview of Computational Approaches in Cyclotide Research

Computational MethodPrimary ApplicationKey Insights Provided
Molecular Docking Prediction of ligand-receptor binding mode and affinity.Identifies potential biological targets; estimates binding energy; suggests inhibitory mechanisms. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations Analysis of the physical movements of atoms and molecules in the complex over time.Assesses stability of the docked complex; characterizes detailed intermolecular interactions (e.g., hydrogen bonds); reveals conformational changes upon binding. nih.govresearchgate.net
Free Energy Perturbation (FEP) Calculation of relative binding affinities between a series of related ligands.Provides thermodynamically rigorous predictions to guide lead optimization in drug design. columbia.edu

Enzyme Modulation and Inhibition

Cyclophilins are a family of proteins that act as peptidyl-prolyl isomerases (PPIases), enzymes that catalyze the cis-trans isomerization of peptide bonds involving proline residues. sinobiological.comfrontiersin.org This function is crucial for the proper folding of many proteins. sinobiological.comfrontiersin.org Cyclophilin B (PPIB), a member of this family, is located in the endoplasmic reticulum and plays a key role in the protein folding processes of the secretory pathway. frontiersin.org

The immunosuppressive drug Cyclosporin A is a well-known inhibitor of cyclophilins. nih.gov It binds with high affinity to the active site of these enzymes, thereby blocking their PPIase activity. sinobiological.com This inhibition is not directly responsible for immunosuppression; rather, the Cyclosporin A-cyclophilin complex binds to and inhibits calcineurin, a phosphatase involved in T-cell activation. frontiersin.orgnih.gov The interaction between inhibitors and cyclophilins can be highly specific, and computational and structural studies have been used to develop inhibitors with selectivity for different cyclophilin isoforms by targeting less conserved residues outside the primary active site. nih.govnih.gov

Cyclotides, as a class of molecules, are recognized for their potential as protease inhibitors. nih.govmdpi.com Their unique cyclic cystine knot structure confers exceptional stability against proteolytic degradation, making them robust scaffolds for designing enzyme inhibitors. mdpi.comuq.edu.au A specific subfamily of cyclotides, known as the trypsin inhibitors, demonstrates potent inhibitory activity against serine proteases. rsc.org For example, the cyclotide MCoTI-II, isolated from the seeds of Momordica cochinchinensis, is a powerful trypsin inhibitor with a dissociation constant (Ki) in the picomolar range. nih.gov

The inherent stability of the cyclotide framework allows for the engineering of novel protease inhibitors by modifying amino acid sequences in their flexible loops. uq.edu.au This strategy has been successfully employed to create inhibitors for various proteases that are targets in human diseases, including those involved in inflammatory disorders and viral replication. mdpi.comnih.gov For instance, by modifying the loops of MCoTI-II, researchers have developed potent and selective inhibitors for proteases such as the foot-and-mouth-disease virus 3C protease, human leukocyte elastase, and β-tryptase. mdpi.comnih.gov This highlights the versatility of the cyclotide scaffold in generating customized inhibitors for specific protease targets. uq.edu.au

Table 2: Enzymes Modulated by Cyclotides and Related Inhibitors

Enzyme ClassSpecific Example(s)Mechanism/Significance of Inhibition
Peptidyl-Prolyl Isomerases Cyclophilins (e.g., Cyclophilin B)Inhibition of the enzyme's catalytic activity in proline isomerization, crucial for protein folding. The inhibitor-enzyme complex can gain new functions, such as inhibiting calcineurin. sinobiological.comnih.gov
Serine Proteases Trypsin, Human Leukocyte Elastase, β-TryptaseCyclotides from the trypsin inhibitor subfamily act as potent inhibitors. This activity is central to their natural defense role and makes their scaffold ideal for engineering inhibitors against disease-related proteases. mdpi.comnih.gov
Cysteine Proteases Foot-and-Mouth-Disease Virus 3C ProteaseEngineered cyclotides based on the MCoTI-II scaffold have been developed to inhibit viral proteases, demonstrating the adaptability of the cyclotide framework for targeting different enzyme classes. nih.gov

Intracellular Localization and Cellular Uptake Mechanisms

A remarkable feature of certain cyclotides is their ability to cross cellular membranes, a property that allows them to access and interact with intracellular targets. nih.govmdpi.com These cell-penetrating peptides (CPPs) are of significant interest as scaffolds for drug delivery. mdpi.comdiva-portal.org The prototypic cyclotide, kalata B1, is known to be internalized into cells efficiently. diva-portal.orgnih.gov This cell-penetrating capability is attributed to the unique structural properties of cyclotides, including their macrocyclic backbone and knotted disulfide bonds, which confer high stability. uq.edu.au The mechanism of entry can be influenced by the peptide's amino acid composition; for instance, highly charged cyclotides like MCoTI-II interact with the cell surface, while the more hydrophobic kalata B1 is thought to interact directly with lipid headgroups in the membrane. nih.gov

The cellular uptake of cyclotides often occurs through energy-dependent endocytic processes. nih.govnih.gov Endocytosis involves the engulfment of extracellular materials by the cell membrane, which then buds off to form an intracellular vesicle. biorxiv.orgbiorxiv.org Studies using endocytic inhibitors have shown that multiple endocytic pathways can be simultaneously involved in the internalization of nanoparticles and peptides. nih.gov For cyclotides belonging to the trypsin inhibitor subfamily, cellular entry into mammalian cells occurs through various endocytic pathways. nih.gov Once internalized, these vesicles traffic to early endosomes, which act as sorting stations, directing the cargo for degradation in lysosomes or for recycling back to the plasma membrane. youtube.com While endocytosis is a primary route, some cyclotides like kalata B1 may also utilize direct translocation across the membrane, showcasing a multi-faceted mechanism of cell entry. nih.gov

Biological Activities and Pre Clinical Explorations of Cycloviolin B

Antimicrobial Activities in In Vitro and Model Systems

Cycloviolin B, a member of the cyclotide family of peptides, has demonstrated a range of antimicrobial activities in laboratory settings. These peptides are characterized by their head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds, which confers remarkable stability. oup.com Their biological functions are often linked to their ability to interact with and disrupt cell membranes. nih.gov

Antibacterial Efficacy and Mechanistic Insights (e.g., Gram-negative bacteria)

This compound is recognized for its antimicrobial properties, including activity against bacteria. cpu-bioinfor.orgacs.org The mechanism of action for cyclotides against bacteria, particularly Gram-negative strains, is believed to involve membrane permeabilization. nih.gov This process is initiated by electrostatic interactions between the cationic cyclotide and the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS). nih.govnih.gov

Following this initial binding, the amphipathic nature of the cyclotide, with its distinct hydrophobic and hydrophilic regions, facilitates its insertion into the lipid bilayer. nih.govacs.org This insertion can lead to the formation of pores or other disruptions in the membrane, causing leakage of cellular contents and ultimately leading to bacterial cell death. nih.gov For some cyclotides, a specific interaction with phosphatidylethanolamine (B1630911) (PE) lipids is crucial for their activity against Gram-negative bacteria. nih.gov While the broader class of cyclotides has shown efficacy against various Gram-negative bacteria, including multidrug-resistant strains, the specific spectrum of this compound's antibacterial activity is an area of ongoing research. nih.govrsc.orgfrontiersin.org

Table 1: Antibacterial Activity of Selected Cyclotides and Related Peptides This table is for illustrative purposes and includes data on related compounds to provide context for the general activities of cyclotides.

Compound/Peptide Target Organism(s) Observed Effect Reference(s)
This compound General Bacteria Antimicrobial activity noted cpu-bioinfor.orgacs.org
Kalata B1 Gram-positive and Gram-negative bacteria Antimicrobial activity mdpi.com
Cycloviolacin O2 Staphylococcus aureus Antimicrobial activity mdpi.com
Various Cyclotides Gram-negative bacteria Membrane permeabilization, pore formation nih.gov

Antifungal Efficacy and Cellular Targets

This compound has been identified as having antifungal activity. cpu-bioinfor.orgacs.org The proposed mechanism for the antifungal action of cyclotides mirrors their antibacterial activity, primarily involving the disruption of the fungal cell membrane. nih.gov By forming pores in the cell membrane, these peptides disrupt cellular homeostasis, which results in cell death. nih.gov This membrane-targeting action is a common feature among many antimicrobial peptides. rsc.org

Nematicidal Activity (e.g., Caenorhabditis elegans models)

Cyclotides, as a class, are known for their protective role in plants against pests, including nematodes. oup.comnih.gov Studies have demonstrated the nematicidal activity of various cyclotides against the model organism Caenorhabditis elegans. scielo.brnih.govuq.edu.au The mechanism of toxicity involves interaction with the nematode's mouth, pharynx, and midgut, leading to damage. nih.govnih.gov

Specifically, cyclotides like cycloviolacin O2 have been observed to cause the formation of "blebs," or bubble-like structures, on the membrane of C. elegans, indicating membrane disruption as a key factor in their nematicidal effects. nih.gov This activity is often dependent on the hydrophobic patches on the cyclotide's surface. nih.gov While this compound itself has been noted for nematicidal activity, detailed mechanistic studies on its specific interactions with nematodes are part of the broader research into this class of peptides. nih.govresearchgate.net

Antiviral Activities in In Vitro and Model Systems

The antiviral potential of cyclotides, including this compound, has been a significant area of investigation, with a particular focus on their ability to inhibit HIV.

Anti-HIV Activity of this compound and Related Cycloviolins

This compound, along with other cycloviolins (A, C, and D), has demonstrated anti-HIV activity. cpu-bioinfor.orgacs.orgresearchgate.netxiahepublishing.com These peptides can inhibit the cytopathic effects of HIV-1 in cell cultures. nih.gov The anti-HIV mechanism of cyclotides is thought to occur at the early stages of the viral lifecycle, likely by interfering with the virus's entry into the host cell. nih.govnih.gov

It is hypothesized that cyclotides interact with the viral envelope or the host cell membrane, preventing the fusion process necessary for viral entry. mdpi.comnih.gov The hydrophobic residues of cyclotides appear to be important for this anti-HIV activity. nih.govacs.org this compound is notable for being the smallest among the cycloviolins and possesses a unique amino acid sequence. nih.gov

Table 2: Anti-HIV Activity of this compound and Related Cyclotides This table presents reported values for the anti-HIV activity and cytotoxicity of various cyclotides.

Cyclotide Anti-HIV Activity (EC₅₀) Cytotoxicity (IC₅₀) Reference(s)
This compound ~0.13 µM Not specified in source xiahepublishing.com
Cycloviolin A ~0.13 µM Not specified in source xiahepublishing.com
Cycloviolin C ~0.13 µM Not specified in source xiahepublishing.com
Cycloviolin D ~0.13 µM Not specified in source xiahepublishing.com
Circulin A ~70 nM ~520 nM nih.gov
Circulin B ~70 nM ~520 nM nih.gov
Cycloviolacin O13 320 nM >6.4 µM nih.gov
Cycloviolacin O14 440 nM 4.8 µM nih.gov

Activity against Other Viruses (e.g., Dengue Virus, Foot-and-Mouth Disease Virus for related cyclotides)

While direct studies on this compound's activity against other specific viruses are limited, research on related cyclotides provides proof-of-concept for the broader antiviral potential of this peptide family. The stable cyclotide scaffold can be engineered to inhibit various viral targets. mdpi.com

For instance, analogues of the cyclotide kalata B1 have been developed as inhibitors of the Dengue virus NS2B-NS3 protease, a key enzyme in viral replication. mdpi.comnih.gov These engineered cyclopeptides have shown inhibitory constants (Ki) in the low micromolar range. nih.gov Similarly, the MCoTI-II cyclotide scaffold has been modified to create inhibitors of the Foot-and-Mouth Disease Virus (FMDV) 3C protease, another critical viral enzyme. oup.commdpi.comnih.govnih.gov These examples highlight the versatility of the cyclotide framework for developing novel antiviral agents. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
Cycloviolin A
This compound
Cycloviolin C
Cycloviolin D
Cycloviolacin O2
Cycloviolacin O13
Cycloviolacin O14
Cycloviolacin O24
Kalata B1
MCoTI-II
Circulin A
Circulin B
Polymyxin B

Molecular Mechanisms of Viral Inhibition (e.g., interference with viral protein function)

This compound belongs to a family of plant-derived peptides known as cyclotides, which are recognized for a range of biological activities, including anti-HIV properties. xiahepublishing.comxiahepublishing.com The general mechanism for many cyclotides involves the disruption of viral membranes. mdpi.com While specific studies detailing the molecular interactions of this compound itself are limited, the broader family of cyclotides offers insights. For instance, some cyclotides are known to inhibit HIV by disrupting the cell membrane. nih.gov Other viral inhibitory mechanisms involve interference with viral proteins essential for replication or cell entry. For example, some peptides can interfere with the function of viral envelope glycoproteins like gp120, which is crucial for HIV's entry into host cells. uni-regensburg.de Cyclophilin A (CypA), a cellular protein, has been shown to be a key player in the replication of several viruses, including HIV and Hepatitis C virus (HCV). frontiersin.org CypA can bind to viral proteins, such as the HIV-1 capsid (CA), to stabilize them and "cloak" them from the host's innate immune sensors. frontiersin.org Inhibition of this interaction is a known antiviral strategy.

Anti-Proliferative and Cellular Pathway Modulation in Disease Models

This compound is part of the cyclotide family, many of which exhibit cytotoxic and anti-proliferative activities against various cancer cell lines. xiahepublishing.comuq.edu.au The primary mechanism is often attributed to their ability to disrupt cell membranes, leading to cell death. xiahepublishing.comacs.orguq.edu.au Studies on cyclotides demonstrate a broad range of effectiveness. For example, cycloviolacin O2, another cyclotide from the Viola genus, showed potent cytotoxicity against lymphoma (U-937 GTB) and myeloma (RPMI-8226/s) cell lines, inducing necrotic characteristics like membrane disintegration within minutes of exposure. diva-portal.org Other cyclotides have shown significant activity against a wide array of human cancer cell lines. mdpi.comnih.gov The anti-proliferative effects are often dose-dependent. acs.org

The table below summarizes the cytotoxic activities of various related cyclotides against different cancer cell lines, illustrating the potential anti-proliferative profile that is characteristic of this peptide family.

Cyclotide/PeptideCancer Cell LineCancer TypeIC50/GI50 Value
Cycloviolacin O2 U-937 GTBLymphomaLow micromolar range
Cycloviolacin O2 RPMI-8226/sMyelomaLow micromolar range
Poca A MDA-MB-231Triple-Negative Breast Cancer1.8 µM
Poca B MDA-MB-231Triple-Negative Breast Cancer2.7 µM
CyO4 MDA-MB-231Triple-Negative Breast Cancer9.8 µM
Chassatide C7 HeLaCervical Cancer1.2 µM
Chassatide C8 HeLaCervical Cancer1.0 µM
Chassatide C11 HeLaCervical Cancer1.2 µM
Scleritodermin A SKBR3Breast Carcinoma0.67 µM
Scleritodermin A A2780Ovarian Cancer0.94 µM
Hyen D HeLaCervical Cancer0.92 µM
Verve peptide A, CyO2, CyO13, kalata B1 U-87MG, SH-SY5YGlioblastoma2.15–7.92 µM

This table presents data for cyclotides related to this compound to illustrate the general activity of the family. IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values indicate the concentration of a substance needed to inhibit a given biological process by half. xiahepublishing.comxiahepublishing.comdiva-portal.orgmdpi.comnih.govacs.org

The anti-proliferative effects of cyclotides are linked to the modulation of key cellular signaling pathways. A central pathway implicated in inflammation, cell proliferation, and survival is the Nuclear Factor-kappa B (NF-κB) pathway. mdpi.commdpi.com The NF-κB family of transcription factors, which includes p65 (RelA), regulates genes involved in inflammatory responses and cell death. mdpi.comuniprot.org Some therapeutic peptides exert their anticancer effects by blocking the NF-κB pathway. nih.gov This can occur through the inhibition of phosphorylation of key pathway components like IKKα/β, IκBα, and p65, which prevents the translocation of p65 into the nucleus to activate target genes. nih.gov

Furthermore, cyclophilins, a family of proteins, can act as extracellular signaling molecules, activating pathways like the mitogen-activated protein kinase (MAPK) cascade (including ERK1/2, JNK, and p38) and NF-κB. nih.govnih.gov This activation can lead to the expression of various inflammatory cytokines and cell adhesion molecules. nih.gov The mechanism of action for many cyclotides involves targeting and disrupting the cell membrane, which is composed of a phospholipid bilayer. acs.orguq.edu.au This interaction is often dependent on the lipid composition of the target cell membrane. acs.org

Immunomodulatory Properties (Mechanistic Studies)

Cyclotides, the family to which this compound belongs, are known to possess immunomodulatory and immunosuppressant properties. uq.edu.aupnas.org A key activity is the inhibition of T-lymphocyte proliferation. pnas.orgnih.gov This effect is not merely cytotoxic but involves specific molecular mechanisms. Studies on the cyclotide kalata B1 and its potent synthetic analog, [T20K]kalata B1, show that they suppress T-cell proliferation by interfering with interleukin-2 (B1167480) (IL-2) signaling. nih.govnih.gov IL-2 is a critical cytokine that acts as an autocrine factor to stimulate T-cell activation and proliferation. pnas.org

The mechanism involves down-regulating both the secretion of IL-2 and the expression of its surface receptor (IL-2R/CD25). pnas.orgnih.gov This dual inhibition effectively arrests the proliferation of activated T-cells. nih.gov The anti-proliferative activity can be reversed by adding external IL-2, confirming the IL-2 dependent nature of this mechanism. nih.govnih.gov This specific interference with T-cell proliferation highlights the potential for cyclotides to act as targeted immunosuppressive agents in T-cell-mediated disorders. pnas.org

The immunomodulatory effects of cyclotides extend to the regulation of cytokine expression. As established, a primary mechanism for T-cell suppression is the reduction of IL-2 production at the gene expression level. nih.govnih.gov Beyond IL-2, cyclotides can also modulate other proinflammatory cytokines. Treatment with [T20K]kalata B1 was found to initially reduce the production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in activated T-cells. nih.gov

The NF-κB signaling pathway is a master regulator of inflammatory cytokine production, including IL-6 and IL-8. mdpi.comnih.gov Extracellular cyclophilins have been shown to induce these cytokines via NF-κB activation. nih.gov Conversely, blocking the NF-κB pathway can suppress the expression of inflammatory cytokines. nih.gov Some heat shock proteins can also stimulate the production of both pro-inflammatory (IL-1β, TNF-α) and anti-inflammatory (IL-4, IL-10) cytokines through pathways involving NF-κB and MAPK. scientificarchives.com Cytokine networks are complex, with cytokines like TNF-α capable of inducing the expression of others, such as IL-23, creating a cascade of signaling. biorxiv.org The ability of cyclotides to interfere with these fundamental signaling pathways underscores their capacity to regulate cytokine expression. pnas.orgnih.gov

Advanced Analytical and Research Methodologies

High-Resolution Mass Spectrometry for Comprehensive Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of cyclotides like Cycloviolin B. Methods such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Fast Atom Bombardment (FAB) mass spectrometry have been instrumental in determining the primary structure of cycloviolins. acs.org These techniques provide precise mass measurements, enabling the determination of amino acid composition and sequence. acs.org The high resolution of instruments like the quadrupole time-of-flight (qTOF) or quadrupole orbitrap (qOT) allows for the differentiation of peptides with very similar masses. mdpi.comcriver.com

For cyclotides, a critical step often involves the reduction and alkylation of their six cysteine residues. This process breaks the three disulfide bonds, resulting in a predictable mass increase (e.g., 348 Da for alkylation with iodoacetamide), which confirms the number of cysteines present. acs.org Following this, enzymatic digestion with proteases like endoproteinase GluC can linearize the cyclic backbone, making the peptide amenable to sequencing via tandem mass spectrometry (MS/MS). acs.org In MS/MS, the linearized peptide is fragmented, and the resulting b- and y-ions are analyzed to deduce the amino acid sequence. acs.orgcuni.cz

Proteomics and peptidomics are large-scale studies of proteins and peptides, respectively. In the context of this compound, these approaches are used to identify and characterize the diverse array of cyclotides within a plant species, a workflow sometimes referred to as "cyclotidomics". acs.orgxiahepublishing.comwindows.net This process typically begins with the extraction of peptides from plant tissues, followed by separation using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.comacs.org

The separated peptides are then analyzed by HRMS. nih.gov The resulting MS/MS spectra are searched against specialized databases, such as CyBase, or against protein databases derived from transcriptome data of the source plant. acs.orgxiahepublishing.com This powerful combination of liquid chromatography, mass spectrometry, and database searching allows for the rapid identification of known cyclotides and the de novo sequencing of novel ones like this compound. acs.orgxiahepublishing.com

Quantitative analysis in proteomics aims to determine the relative or absolute amount of proteins or peptides in a sample. thermofisher.com This is often achieved by using stable isotope labeling, where atoms in a peptide are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). core.ac.uk Because the light and heavy labeled peptides are chemically identical, they co-elute during chromatography, but they are distinguishable by their mass difference in the mass spectrometer. unina.it The ratio of the signal intensities between the heavy and light peptide ions directly reflects the relative abundance of the peptide in the samples being compared. thermofisher.comunina.it

Common methods applicable to the study of peptides like this compound include:

Metabolic Labeling: In this in vivo approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), organisms or cells are grown in media containing "light" or "heavy" amino acids, which are incorporated into all newly synthesized proteins. thermofisher.comunina.it

Chemical Labeling: These in vitro methods use reagents to add isotope-coded tags to proteins or peptides after extraction. Examples include Isotope-Coded Affinity Tags (ICAT) and isobaric tags like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). thermofisher.com

Enzymatic Labeling: This method can incorporate heavy oxygen isotopes (¹⁸O) into the C-terminus of peptides during proteolytic digestion. thermofisher.com

These quantitative strategies enable researchers to study changes in the expression levels of this compound under different biological conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is the principal method for determining the three-dimensional structures of peptides in solution. duke.edu It is particularly well-suited for cyclotides because their highly constrained and knotted structure ensures they remain well-ordered in a solution state, which is a prerequisite for high-quality NMR analysis. xiahepublishing.com The technique relies on the magnetic properties of atomic nuclei (like ¹H, ¹³C, ¹⁵N) and can provide detailed information about bond connectivity, dihedral angles, and the spatial proximity of atoms. duke.edulibretexts.org

For a peptide like this compound, multidimensional heteronuclear NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed. mdpi.com The analysis provides distance constraints (from Nuclear Overhauser Effects, NOEs) and dihedral angle constraints that are used as input for structure calculation programs to generate a family of conformers representing the solution structure. nih.govnih.gov For example, the NMR solution structure of the closely related cyclotide, cycloviolacin O1, was determined using this approach, revealing a distorted triple-stranded β-sheet and the characteristic cyclic cystine knot (CCK) motif. rcsb.org This structural framework is highly conserved across the cyclotide family. rcsb.orgresearchgate.net

X-ray Crystallography for High-Resolution Structural Determination (if applicable to this compound or close analogues)

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a substance by analyzing the diffraction pattern of X-rays passing through a crystal of that substance. nih.govelifesciences.org It is considered a "gold standard" for obtaining high-resolution structural data of proteins and peptides. creative-biolabs.com The process requires the production of high-quality crystals, which can be a significant challenge for many proteins, including peptides. nih.gov

Currently, there are no reported X-ray crystal structures for this compound in public databases. While the technique has been successfully applied to determine the structures of various peptide-protein complexes, NMR spectroscopy remains the more common method for elucidating the structures of cyclotides themselves. rcsb.orgnih.govsaromics.com If a crystal structure were to be determined for this compound or a close analogue, it would provide a static, high-resolution snapshot of the molecule's conformation in the solid state, which would be highly complementary to the dynamic solution-state information provided by NMR. nih.govnih.gov

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations serve as "computational microscopes," providing insights into the behavior of molecules at an atomic level. mdpi.com MD simulations are used to study the stability of peptides and their complexes, and to analyze their conformational dynamics over time. frontiersin.org The simulation begins with an initial structure (often from NMR or a model) placed in a simulated environment (e.g., a water box or a lipid bilayer). mdpi.com By calculating the forces between atoms and solving equations of motion, a trajectory is generated that shows how the peptide moves and interacts with its surroundings. mdpi.com For instance, MD simulations of the related cyclotide cycloviolacin O2 were used to investigate its interactions with different lipid membranes, revealing that electrostatic attractions are the primary driving force for its initial binding. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com The goal is to find the binding mode with the most favorable interaction energy, which is often expressed as a docking score or binding affinity (in kcal/mol). mdpi.combv-brc.org This method allows for the large-scale screening of potential peptide-protein interactions in silico, saving time and resources compared to experimental approaches. mdpi.com

While specific docking studies for this compound are noted, detailed public data often comes from close analogues. researchgate.net For example, a study on Cycloviolin D, which differs minimally from this compound, investigated its binding to the envelope protein of the dengue virus. The results showed a high binding energy, suggesting a strong interaction. cabidigitallibrary.org

Table 1: Molecular Docking Results for Cycloviolin D and Related Peptides Against Dengue Virus Envelope Protein cabidigitallibrary.org
PeptideBinding Energy (kJ/mol)Number of Hydrogen Bonds
Cycloviolin D-78.67
Circulin A-76.95
Cycloviolacin O13-76.96
Circulin C-73.84

Conformational Sampling and Dynamics Analysis

The biological function of cyclic peptides like this compound is intrinsically linked to their three-dimensional structure and dynamic behavior. nih.gov Understanding the conformational landscape of this compound is crucial for elucidating its mechanism of action. Molecular dynamics (MD) simulations have emerged as a powerful computational tool to explore the vast conformational space available to these molecules, providing insights that are often inaccessible by experimental methods alone. nih.govnih.gov

Conventional MD simulations, however, can be limited in their ability to adequately sample the conformational space of structurally constrained molecules like cyclotides, whose ring strain can slow down dynamics significantly. nih.gov To overcome these limitations, enhanced sampling techniques are frequently employed. Methods such as Replica-Exchange Molecular Dynamics (REMD) and Simulated Tempering (ST) are used to accelerate the crossing of high-energy barriers that separate different conformational states. biorxiv.org These approaches run multiple simulations in parallel at different temperatures, allowing conformations from higher-temperature, higher-energy states to propagate to lower-temperature simulations, thereby achieving a more thorough exploration of the free-energy landscape. biorxiv.org

During these simulations, the peptide is typically modeled in an explicit solvent, such as water, to accurately represent its solution behavior. nih.gov The analysis of the resulting trajectories can reveal key structural and dynamic properties. For instance, researchers analyze the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration to understand the compactness of the peptide over time, and clustering algorithms to identify the most populated and energetically favorable conformations. biorxiv.org Principal Component Analysis (PCA) is often used to reduce the dimensionality of the complex trajectory data and identify the dominant modes of motion within the peptide backbone. biorxiv.org Such detailed analyses help in building a comprehensive picture of the sequence-structure-function relationship of this compound. nih.gov

Table 1: Key Methodologies in Conformational and Dynamics Analysis

MethodologyPurposeKey Insights Gained
Molecular Dynamics (MD) Simulation To simulate the atomistic movements of the peptide over time in a defined environment (e.g., water, lipid bilayer). uams.edursc.orgProvides detailed information on structural stability, flexibility, and interactions with solvent or membrane molecules.
Enhanced Sampling (e.g., REMD) To overcome high energy barriers and sample a wider range of conformations than conventional MD. biorxiv.orgrsc.orgReveals the complete conformational landscape, including transient and low-population states that may be biologically relevant.
Principal Component Analysis (PCA) To identify the principal modes of collective motion from a simulation trajectory. biorxiv.orgElucidates the dominant, large-scale motions of the peptide, which are often related to its function.
Clustering Analysis To group similar conformations from a simulation together. biorxiv.orgIdentifies the most stable and frequently occurring structures (conformational ensembles) of the peptide.

Bioassay Development for Mechanistic Research

A primary mechanism of action for many cyclotides is the disruption and permeabilization of cellular membranes. nih.gov A variety of cell-based assays have been developed to investigate and quantify this activity for compounds like this compound. These assays are critical for understanding its cytolytic effects and its selectivity towards different cell types.

A common approach involves the use of fluorescent dyes that can report on membrane integrity. mdpi.com Propidium iodide (PI) is a fluorescent nuclear stain that is normally excluded by the intact plasma membrane of viable cells. If this compound creates pores or significantly damages the membrane, PI can enter the cell, bind to DNA, and produce a strong red fluorescent signal, which can be quantified using fluorescence microscopy or flow cytometry. mdpi.com

To distinguish between different modes of membrane disruption, such as depolarization versus pore formation, multiple dyes can be used simultaneously. mdpi.com For example, a potential-sensitive dye like 3,3′-dipropylthiadicarbocyanine iodide (diSC3(5)) can be used to monitor changes in membrane potential. An ion channel-forming peptide would cause an increase in diSC3(5) fluorescence due to membrane depolarization, while a pore-forming peptide might cause a simultaneous increase in both diSC3(5) and PI fluorescence. mdpi.com Another common method is the liposome (B1194612) leakage assay, where artificial vesicles are loaded with a fluorescent dye like calcein (B42510) or carboxyfluorescein (CF). mdpi.com The addition of a membrane-permeabilizing peptide like this compound causes the dye to leak out, resulting in a measurable change in fluorescence. mdpi.com

Table 2: Common Cell-Based Assays for Membrane Permeabilization

Assay TypePrincipleInformation Obtained
Propidium Iodide (PI) Uptake PI is a fluorescent dye that is impermeant to live cells. It enters and stains the nucleus of membrane-compromised cells. mdpi.comQuantifies the percentage of cells with permeabilized membranes; indicates cell death via membrane rupture.
Dye Leakage from Liposomes Artificial lipid vesicles (liposomes) are loaded with a self-quenching concentration of a fluorescent dye (e.g., Calcein, CF). Peptide-induced leakage causes dequenching and increased fluorescence. mdpi.comMeasures the ability of the peptide to disrupt lipid bilayers and its dependence on lipid composition.
Membrane Potential-Sensitive Dyes Dyes like diSC3(5) accumulate in polarized membranes and their fluorescence changes upon membrane depolarization. mdpi.comDetects changes in membrane potential, distinguishing ion channel formation from general membrane disruption.
Lactate Dehydrogenase (LDH) Release LDH is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity. Its activity can be measured spectrophotometrically.Indicates cytotoxic effects resulting from plasma membrane damage.

To move beyond direct cytotoxic effects and understand how this compound might modulate specific intracellular signaling pathways, researchers utilize reporter gene assays. thermofisher.compromega.com These powerful tools provide a quantifiable readout of the activity of a specific transcription factor or signaling pathway in response to an external stimulus. indigobiosciences.comnih.gov

The principle of a reporter assay involves genetically engineering cells to contain a "reporter construct." This construct consists of a regulatory DNA sequence (a promoter or response element) from a gene of interest, which is fused to the coding sequence of an easily measurable reporter gene, such as firefly luciferase or green fluorescent protein (GFP). promega.com For example, to test if this compound triggers an inflammatory response, one could use a reporter construct where the Nuclear Factor-kappa B (NF-κB) response element drives the expression of luciferase.

When these engineered cells are exposed to this compound, if the compound activates the NF-κB pathway, the NF-κB transcription factor will bind to its response element in the construct and drive the expression of the luciferase enzyme. indigobiosciences.com The amount of light produced upon addition of the luciferase substrate, luciferin, is directly proportional to the level of pathway activation. indigobiosciences.com This approach allows for high-throughput screening and can reveal whether this compound activates or inhibits key cellular pathways, such as those involved in apoptosis, inflammation, or stress responses. promega.comnih.gov

Table 3: Common Reporter Genes and Their Detection

Reporter GeneSource OrganismDetection MethodAdvantages
Luciferase (luc) Firefly (Photinus pyralis)Bioluminescence measurement (light emission)Extremely high sensitivity, wide dynamic range, no endogenous activity in mammalian cells. indigobiosciences.com
Green Fluorescent Protein (GFP) Jellyfish (Aequorea victoria)Fluorescence Microscopy / Flow CytometryAllows for real-time analysis in living cells without the need for substrates.
β-Galactosidase (lacZ) Bacterium (Escherichia coli)Colorimetric or Chemiluminescent AssayWell-established, stable enzyme.
Secreted Alkaline Phosphatase (SEAP) HumanColorimetric or Chemiluminescent Assay of culture mediumSecreted from cells, allowing for repeated measurements over time without lysing the cells.

Omics Technologies in Cyclotide Research

To gain a global, unbiased view of the cellular response to this compound, researchers employ transcriptomics. This technology measures the expression levels of thousands of genes simultaneously, providing a comprehensive snapshot of the cellular processes that are activated or suppressed by the peptide. nih.gov Single-cell RNA sequencing (scRNA-seq) is a particularly powerful approach that profiles the transcriptome of individual cells, revealing heterogeneity in cellular responses that would be missed by bulk analysis. sc-best-practices.org

In a typical experiment, a population of cells is treated with this compound, and after a specific incubation period, the messenger RNA (mRNA) is extracted and sequenced using next-generation sequencing (NGS) platforms. The resulting data are then mapped to a reference genome to quantify the expression level of every gene. plos.org Bioinformatic analysis is crucial for interpreting these large datasets. Differentially expressed genes (DEGs)—those that are significantly up- or down-regulated in treated cells compared to untreated controls—are identified. plos.org

Subsequently, pathway and gene ontology (GO) enrichment analyses are performed on the list of DEGs. frontiersin.org This step identifies biological pathways (e.g., apoptosis, MAPK signaling, metabolic pathways) and cellular functions that are statistically overrepresented, providing strong hypotheses about the compound's mechanism of action. frontiersin.orgnih.gov For example, if genes involved in the endoplasmic reticulum stress response are consistently upregulated, it would suggest that this compound perturbs protein folding and secretion.

Table 4: Hypothetical Transcriptomic Analysis of Cells Treated with this compound

Gene SymbolFull Gene NameFold ChangeFunction/Pathway
HMOX1 Heme Oxygenase 1+4.5Oxidative Stress Response
DDIT3 DNA Damage Inducible Transcript 3 (CHOP)+3.8ER Stress / Apoptosis
IL6 Interleukin 6+3.2Inflammatory Response
BCL2 B-Cell Lymphoma 2-2.1Anti-Apoptosis
PCNA Proliferating Cell Nuclear Antigen-2.9Cell Cycle Progression / DNA Replication

While transcriptomics reveals changes at the gene expression level, metabolomics provides a direct functional readout of the physiological state of a cell by quantifying its complete set of small-molecule metabolites. mdpi.comnih.gov Interrogating the metabolome can reveal pathway perturbations that are not evident from transcriptomic data alone, as metabolic activity is also regulated by post-translational modifications and allosteric regulation. nih.gov

Untargeted metabolomics is often the first step in pathway interrogation. Using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), a broad profile of hundreds to thousands of metabolites in this compound-treated versus control cells is generated. frontiersin.org Statistical analysis identifies metabolites whose levels are significantly altered. These altered metabolites are then mapped to known biochemical pathways using databases like KEGG to highlight metabolic nodes that are impacted by the peptide. mdpi.com

For instance, an untargeted analysis might reveal significant changes in amino acids, lipids, and intermediates of the tricarboxylic acid (TCA) cycle. This discovery could then be followed by a targeted metabolomics approach, which uses standards to precisely and absolutely quantify specific metabolites of interest, confirming the initial findings and providing more detailed insights into the metabolic reprogramming induced by this compound. nih.gov Integrating metabolomic data with transcriptomic data can provide a powerful, multi-omics view of how this compound disrupts cellular homeostasis, linking changes in gene expression to functional changes in metabolic pathway flux. mdpi.com

Table 5: Selected Metabolic Pathways for Interrogation

Metabolic PathwayKey MetabolitesPotential Implication of Perturbation
Glycolysis / Gluconeogenesis Glucose, Pyruvate, LactateAltered energy production, shift towards aerobic glycolysis (Warburg effect).
Tricarboxylic Acid (TCA) Cycle Citrate, Succinate, MalateDisruption of central carbon metabolism and cellular respiration.
Amino Acid Metabolism Glutamate, Aspartate, Alanine, ArginineImbalance in protein synthesis, neurotransmitter levels, or nitrogen metabolism. mdpi.com
Fatty Acid Metabolism Palmitate, Stearate, OleateChanges in membrane composition, lipid signaling, or energy storage.
Glutathione Metabolism Glutathione (GSH), GSSGImpairment of cellular antioxidant defense systems, increased oxidative stress. mdpi.com

Future Research Directions and Biotechnological Potential

Elucidating Underexplored Biosynthetic Pathways

Cyclotides, including Cycloviolin B, are ribosomally synthesized as precursor proteins containing a signal domain, an N-terminal prodomain, the cyclotide domain itself, and a C-terminal prodomain. windows.net The maturation process involves intricate post-translational modifications, culminating in the characteristic head-to-tail cyclized backbone and the formation of a cystine knot. nih.govuq.edu.au This knotted structure, formed by three interlocking disulfide bonds, confers exceptional stability to the molecule. nih.govnih.gov

While the general pathway is understood, the specific enzymes and detailed mechanisms governing the biosynthesis of this compound remain largely unexplored. Future research should focus on identifying and characterizing the specific proteases responsible for excising the this compound domain from its precursor and the ligases that catalyze the final cyclization step. The enzyme asparaginyl endoproteinase (AEP) has been identified as crucial for the cyclization of many cyclotides, and its role in this compound's biosynthesis warrants investigation. nih.govxiahepublishing.com A deeper understanding of these enzymatic processes could pave the way for heterologous expression systems for large-scale production. researchgate.net

Key research questions include:

What are the specific recognition sequences for proteolytic processing of the this compound precursor?

Which specific ligases are responsible for the head-to-tail cyclization of this compound?

How is the correct disulfide bond formation and folding of the cystine knot regulated within the plant cell?

Deeper Understanding of Structure-Function Relationships

The biological activities of cyclotides are intrinsically linked to their three-dimensional structure. nih.gov Structure-activity relationship (SAR) studies are crucial for deciphering how the specific amino acid sequence and conformation of this compound contribute to its functions. nih.gov The cyclotide framework is characterized by six conserved cysteine residues that form the cystine knot, and the intervening loops are responsible for the diversity of biological activities. nih.gov

For this compound, a member of the bracelet subfamily of cyclotides, its hydrophobic and electrostatic properties are key determinants of its interaction with biological membranes, a primary target for its antimicrobial and cytotoxic effects. nih.govacs.org Studies have shown a correlation between the hydrophobicity of certain loop regions and anti-HIV activity in cyclotides. nih.gov Further research using techniques like NMR spectroscopy and site-directed mutagenesis can provide a more granular understanding of these relationships for this compound. uq.edu.auxiahepublishing.com

Table 1: Key Structural Features and Their Functional Implications in Cyclotides

Structural FeatureFunctional ImplicationKey Research Focus for this compound
Cyclic Backbone Enhanced stability against proteases and thermal degradation. nih.govInvestigating the contribution of cyclization to specific activities.
Cystine Knot Confers exceptional structural rigidity and stability. nih.govDetermining the importance of the intact knot for all biological functions.
Surface-Exposed Loops Mediate interactions with molecular targets and determine specificity. researchgate.netMapping the specific residues in this compound's loops responsible for its activities.
Hydrophobic Patch Involved in membrane interaction and permeabilization. nih.govresearchgate.netQuantifying the role of hydrophobicity in this compound's mechanism of action.
Charged Residues Facilitate initial electrostatic interactions with cell membranes. nih.govIdentifying critical charged residues for target recognition and binding.

Engineering this compound for Enhanced Specificity and Activity in Research Models

The remarkable stability of the cyclotide scaffold makes it an ideal template for protein engineering and drug design. acs.orgdiva-portal.org The loops of this compound can be modified through amino acid substitutions or by grafting bioactive epitopes from other molecules to create novel compounds with enhanced or altered activities. nih.govmdpi.com This approach, known as molecular grafting, aims to combine the desired biological activity of a peptide with the stability and favorable pharmacokinetic properties of the cyclotide framework. mdpi.com

Engineered this compound variants could be designed to exhibit increased specificity towards particular cell types, such as cancer cells or specific pathogens, thereby reducing potential off-target effects. google.com For instance, by altering residues in the loops, it may be possible to modulate its interaction with phosphatidylethanolamine (B1630911) (POPE) in cell membranes, a key factor in its membrane permeabilization activity. nih.gov Such engineered molecules would be invaluable tools for studying cellular processes in research models. google.com

Development of this compound-based Research Tools and Probes

The inherent stability and amenability to chemical modification make this compound an excellent candidate for the development of sophisticated research tools. diva-portal.orggoogle.com By attaching fluorescent labels, such as fluorescein (B123965) or rhodamine, to non-critical regions of the this compound molecule, researchers can create probes to visualize its interactions with cells and subcellular components in real-time. google.comgoogle.com

These probes could be used to:

Track the cellular uptake and intracellular trafficking of this compound.

Identify its binding partners on the cell surface or within the cell.

Elucidate the dynamics of its membrane-disrupting activities.

Furthermore, biotinylated this compound could be used in affinity chromatography experiments to isolate and identify its molecular targets from complex biological mixtures.

Exploration of Novel Molecular Targets and Interaction Mechanisms

While the interaction with cell membranes is a well-documented mechanism of action for many cyclotides, the full spectrum of this compound's molecular targets and interaction mechanisms is likely more complex. nih.govresearchgate.net It is plausible that this compound interacts with specific membrane proteins or intracellular components to exert some of its biological effects. researchgate.netmdpi.com

Future research should employ a variety of techniques to uncover these novel targets. This could include:

Affinity-based proteomics: Using tagged this compound to pull down interacting proteins for identification by mass spectrometry.

Genetic screens: Identifying genes that, when mutated, confer resistance or sensitivity to this compound, thereby pointing to potential targets or pathways.

In silico docking studies: Computationally predicting interactions with a wide range of protein structures to generate hypotheses for experimental validation. cabidigitallibrary.org

Understanding these alternative mechanisms will provide a more complete picture of this compound's bioactivity and open up new avenues for its application. frontiersin.orguq.edu.au

Integration of Artificial Intelligence and Machine Learning in this compound Research

Predictive Modeling: AI algorithms can be trained on existing structure-activity relationship data from other cyclotides to predict the biological activities of novel, computationally designed this compound variants. mdpi.comfrontiersin.org This can significantly accelerate the design-build-test cycle for engineered peptides.

Structure Prediction: Advanced AI tools like AlphaFold2 can predict the three-dimensional structures of this compound variants with high accuracy, providing crucial insights for understanding their function and for rational design. researchgate.netrsc.org

De Novo Design: Generative AI models can be used to design entirely new cyclotide sequences with desired properties, potentially surpassing the activities of naturally occurring molecules. vivabiotech.com

Target Identification: Machine learning can analyze large biological datasets (e.g., genomics, proteomics) to identify potential molecular targets for this compound. frontiersin.org

By integrating AI and ML into the research workflow, scientists can more efficiently explore the vast chemical space of this compound and its derivatives, accelerating the discovery of new research tools and potential therapeutic leads.

Q & A

Q. What are the key experimental methods for isolating Cycloviolin B from natural sources, and how can reproducibility be ensured?

this compound isolation typically involves solvent extraction, chromatographic separation (e.g., HPLC), and spectroscopic validation (NMR, MS). To ensure reproducibility:

  • Standardize extraction protocols (e.g., solvent ratios, temperature) .
  • Document instrument parameters (e.g., column type, flow rate) and purity thresholds for intermediates .
  • Cross-validate results with orthogonal techniques (e.g., comparing NMR data with published spectra) .

Q. How should researchers design dose-response experiments to assess this compound’s bioactivity?

  • Define independent variables (e.g., concentration gradients) and dependent variables (e.g., enzyme inhibition rates).
  • Include positive/negative controls (e.g., known inhibitors or solvent-only groups) .
  • Use statistical tools (e.g., ANOVA) to confirm significance thresholds (p < 0.05) and calculate EC₅₀ values .

Q. What criteria determine the selection of analytical techniques for characterizing this compound’s structural stability?

  • For thermal stability: Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
  • For pH stability: Circular dichroism (CD) spectroscopy paired with HPLC monitoring .
  • Validate findings with molecular dynamics simulations to correlate experimental data with theoretical models .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

  • Perform meta-analyses of published studies to identify variables causing discrepancies (e.g., assay conditions, cell lines) .
  • Design controlled comparative experiments isolating one variable at a time (e.g., ATP-binding assays vs. allosteric modulation tests) .
  • Apply Bayesian statistics to quantify confidence intervals for competing hypotheses .

Q. What strategies optimize the design of in vivo studies to evaluate this compound’s pharmacokinetics?

  • Use PICOT framework: Define Population (e.g., rodent models), Intervention (dosing regimens), Comparison (vehicle controls), Outcome (bioavailability metrics), and Time (sampling intervals) .
  • Incorporate radiolabeled this compound for precise tissue distribution tracking via autoradiography .
  • Address ethical considerations (e.g., minimizing animal cohorts through power analysis) .

Q. How can computational modeling enhance the prediction of this compound’s interaction with novel molecular targets?

  • Use molecular docking software (e.g., AutoDock Vina) to screen this compound against protein libraries, prioritizing targets with high binding affinity .
  • Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics in vitro .
  • Integrate machine learning algorithms trained on existing cyclotide-target datasets to improve prediction accuracy .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for handling low sample sizes in this compound toxicity studies?

  • Apply non-parametric tests (e.g., Mann-Whitney U test) to reduce assumptions about data distribution .
  • Use bootstrapping to estimate confidence intervals for small datasets .
  • Report effect sizes (e.g., Cohen’s d) to contextualize practical significance beyond p-values .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Implement quality control checkpoints (e.g., LC-MS purity checks at each synthesis step) .
  • Use multivariate analysis (e.g., PCA) to identify critical factors (e.g., reaction time, catalyst purity) contributing to variability .
  • Publish raw data and protocols in supplementary materials to enable cross-lab validation .

Ethical and Reporting Standards

Q. What are the minimum data requirements for publishing this compound-related findings in high-impact journals?

  • Include full spectral data (NMR, MS) for novel derivatives .
  • Provide dose-response curves, IC₅₀/EC₅₀ values, and selectivity indices for bioactivity claims .
  • Disclose conflicts of interest and funding sources in accordance with COPE guidelines .

Q. How can researchers ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles for this compound datasets?

  • Deposit raw data in repositories like ChEMBL or PubChem with standardized metadata .
  • Use persistent identifiers (DOIs) for datasets and cite them in manuscripts .
  • Provide open-access protocols on platforms like protocols.io .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.